

Application of Butyl Isobutyrate in the Development of Fruit Flavor Models

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Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: *B1265439*

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Introduction

Butyl isobutyrate is a key ester utilized in the flavor and fragrance industry to impart fruity notes, particularly reminiscent of apple, banana, and pineapple.^{[1][2]} Its chemical and sensory properties make it a valuable component in the development of artificial fruit flavor models for various applications, including food and beverages, pharmaceuticals, and consumer products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **butyl isobutyrate** in creating and evaluating fruit flavor models.

Chemical and Physical Properties of Butyl Isobutyrate

A thorough understanding of the physicochemical properties of **butyl isobutyrate** is essential for its effective application in flavor model development.

Property	Value	Reference
Chemical Formula	C ₈ H ₁₆ O ₂	[1]
Molecular Weight	144.21 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor Profile	Strong, fresh, fruity (apple, banana)	[1]
Taste Profile	Sweet, pineapple-like	[1]
Boiling Point	155-156 °C	[1]
Density	0.862 g/mL at 25 °C	[1]
Solubility	Miscible with alcohol and oils; insoluble in water	[1]
Odor Threshold	0.022 ppm	[1]
Typical Concentration	~40 ppm in finished products (up to 2000 ppm in chewing gum)	[1]

Experimental Protocols

Development of a Fruit Flavor Model

The creation of a realistic fruit flavor model is a meticulous process that involves the precise blending of various volatile compounds. **Butyl isobutyrate** often serves as a foundational note, which is then built upon with other esters, aldehydes, and alcohols to achieve a complex and authentic aroma and taste profile.

This protocol describes the formulation of a pineapple flavor model where **butyl isobutyrate** (or its isomer, isobutyl acetate) can be a significant contributor. The following table is based on a formulation from a patent for pineapple flavor.[3]

Component	Function	Concentration (parts by weight)
Ethyl Acetate	Fruity, sweet	0.310
Isobutyl Acetate*	Fruity, banana-like	0.345
Ethyl Butyrate	Fruity, pineapple	0.755
Ethyl Isovalerate	Fruity, apple-like	0.465
Isoamyl Acetate	Banana, pear	0.465
Methyl Hexanoate	Fruity, pineapple	0.260
Allyl Hexanoate	Pineapple	2.420
Ethyl Maltol	Sweet, caramel	1.500
Propylene Glycol	Solvent	86.000

Note: Isobutyl acetate is an isomer of **butyl isobutyrate** and is often used interchangeably or in conjunction to achieve desired fruity notes. For an apple or banana profile, the concentration of **butyl isobutyrate** or its related esters would be adjusted accordingly.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sensory Evaluation of the Fruit Flavor Model

Sensory evaluation is critical to determine if the developed flavor model is perceptibly similar to the target fruit. The Triangle Test is a common discrimination test used for this purpose.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To determine if a sensory difference exists between the developed fruit flavor model and a natural fruit reference.

Materials:

- Developed fruit flavor model (e.g., pineapple flavor from 2.1.1) diluted in a neutral base (e.g., sugar water).
- Natural fruit reference (e.g., fresh pineapple juice).

- Identical sample cups, coded with random three-digit numbers.[1]
- Palate cleansers (e.g., unsalted crackers, filtered water).[10]
- A panel of 25-50 screened and untrained panelists.[11]
- Sensory evaluation booths with controlled lighting and temperature.[12]

Procedure:

- **Sample Preparation:** Prepare two identical samples of the natural fruit reference (A) and one sample of the developed flavor model (B). Also prepare sets with one of A and two of B.
- **Sample Presentation:** Present three coded samples to each panelist. The order of presentation should be randomized across panelists to account for order effects (AAB, ABA, BAA, BBA, BAB, ABB).[9]
- **Instructions to Panelists:** Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[9][10] Panelists should cleanse their palate between samples.[10]
- **Data Collection:** Record the number of correct and incorrect identifications.
- **Statistical Analysis:** Analyze the results using a Chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.[9] The null hypothesis is that there is no perceptible difference between the samples.

Instrumental Analysis of the Fruit Flavor Model

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the volatile compounds in a flavor model, ensuring its composition is consistent and matches the desired profile.[13][14][15]

Objective: To identify and quantify the volatile compounds, including **butyl isobutyrate**, in the developed fruit flavor model.

Materials:

- Developed fruit flavor model.
- Headspace vials (20 mL).
- Sodium chloride (NaCl).
- Internal standard (e.g., 2-octanol).
- SPME fiber assembly (e.g., DVB/CAR/PDMS).[16]
- GC-MS system with a suitable capillary column (e.g., DB-5ms).

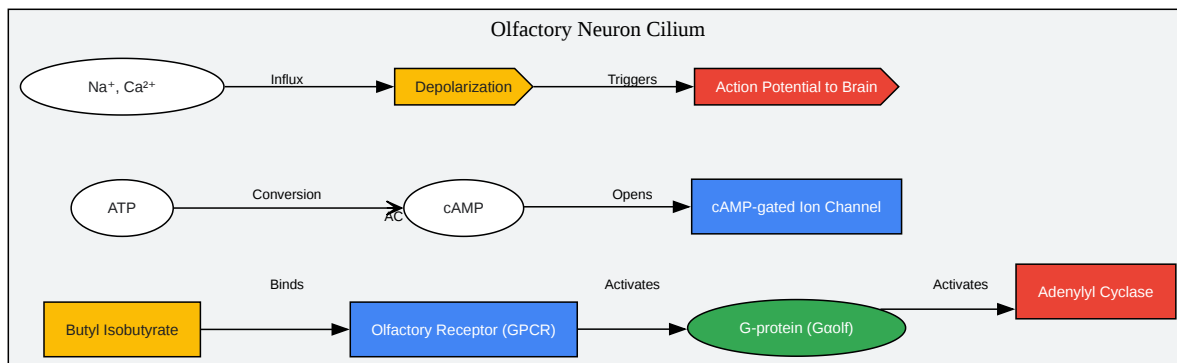
Procedure:

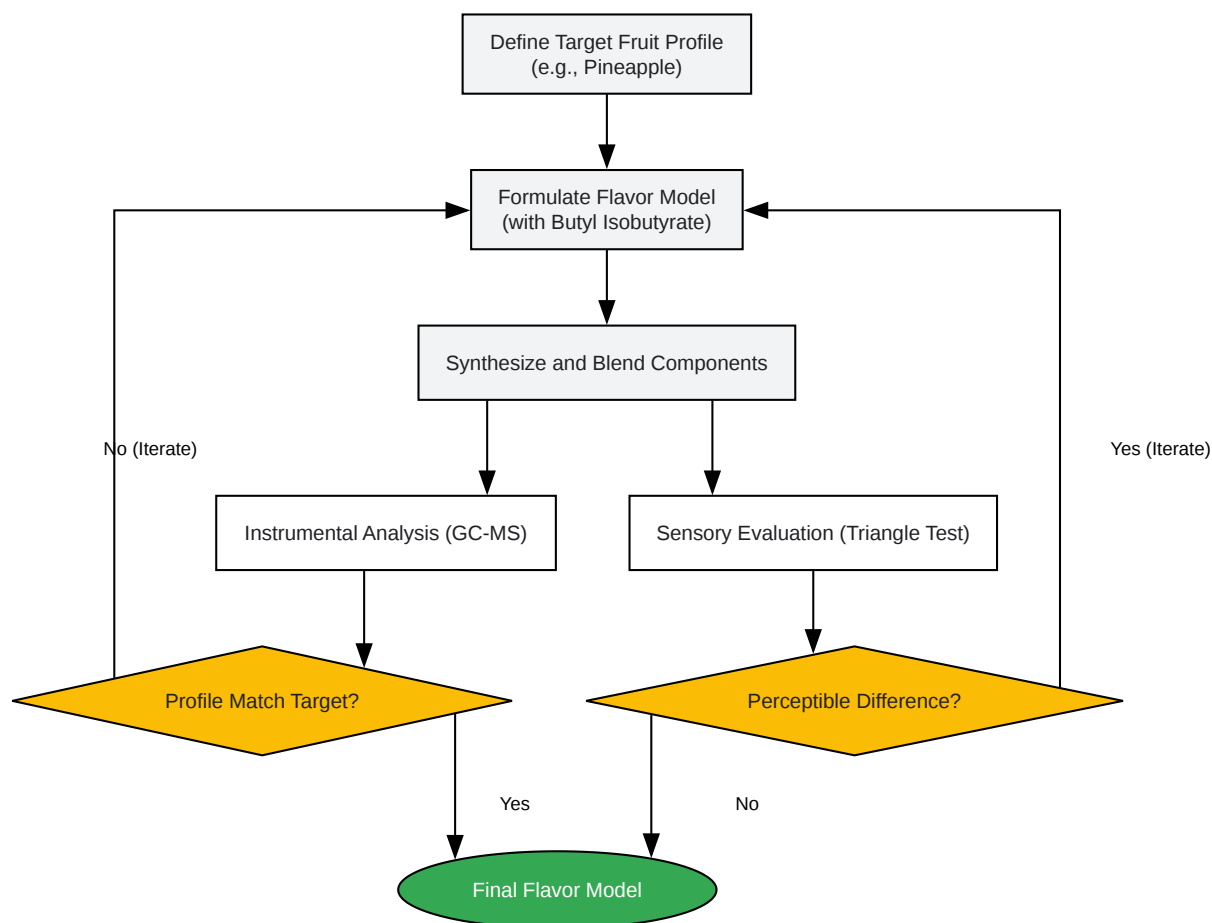
- Sample Preparation: Place a precise amount of the flavor model (e.g., 1 g) into a headspace vial. Add a saturated NaCl solution to enhance the release of volatile compounds.[17] Add a known amount of the internal standard.
- HS-SPME Extraction:
 - Pre-incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[18]
 - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[17][18]
- GC-MS Analysis:
 - Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet (e.g., 250°C).[17]
 - Separate the volatile compounds using a programmed temperature ramp in the GC oven.
 - Detect and identify the compounds using the mass spectrometer, comparing the resulting mass spectra with a reference library (e.g., NIST).
 - Quantify the compounds by comparing their peak areas to that of the internal standard.
[19]

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Esters

The perception of fruity esters like **butyl isobutyrate** begins with the interaction of the odorant molecule with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.^{[20][21]} This initiates a signaling cascade that leads to the perception of smell.





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